

# Dioleyl Adipate as a Nanocarrier in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Dioleyl adipate |           |
| Cat. No.:            | B13741135       | Get Quote |

**Dioleyl adipate**, a diester of oleyl alcohol and adipic acid, has emerged as a promising lipid excipient in the formulation of nanocarrier-based drug delivery systems. Its biocompatibility, biodegradability, and ability to solubilize a wide range of active pharmaceutical ingredients (APIs) make it a suitable candidate for developing advanced therapeutic modalities. This document provides detailed application notes and experimental protocols for the utilization of **dioleyl adipate** in the fabrication of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

## **Application Notes**

**Dioleyl adipate** serves as a liquid lipid component in the matrix of lipid nanoparticles. Its inclusion in these formulations can lead to several advantages, including:

- Enhanced Drug Solubility and Loading: The ester nature of dioleyl adipate allows for effective solubilization of lipophilic drugs, leading to higher drug loading capacity within the nanocarrier.
- Improved Encapsulation Efficiency: By creating a less crystalline and more amorphous lipid matrix, dioleyl adipate helps in accommodating drug molecules, thereby increasing the encapsulation efficiency.
- Controlled Drug Release: The presence of dioleyl adipate can modulate the release profile
  of the encapsulated drug, enabling sustained or controlled release kinetics.



 Increased Stability: The incorporation of a liquid lipid can prevent drug expulsion during storage by reducing the crystallinity of the solid lipid matrix.

## **Experimental Protocols**

## Preparation of Dioleyl Adipate-Based Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization

This protocol describes the preparation of NLCs using a high-pressure homogenization technique, a widely used method for the production of lipid nanoparticles.

#### Materials:

- Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
- Dioleyl Adipate (Liquid Lipid)
- Active Pharmaceutical Ingredient (API)
- Surfactant (e.g., Poloxamer 188, Tween® 80)
- Co-surfactant (e.g., Soya lecithin)
- Purified Water

#### Equipment:

- High-shear homogenizer
- · High-pressure homogenizer
- Water bath or heating plate with magnetic stirrer
- Particle size analyzer
- Zeta potential analyzer

#### Procedure:



- Preparation of the Lipid Phase:
  - Melt the solid lipid by heating it 5-10°C above its melting point.
  - Add the dioleyl adipate and the API to the molten solid lipid.
  - Stir the mixture continuously until a clear, homogenous lipid phase is obtained.
- Preparation of the Aqueous Phase:
  - Dissolve the surfactant and co-surfactant in purified water.
  - Heat the aqueous phase to the same temperature as the lipid phase.
- Formation of the Pre-emulsion:
  - Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 8000-10000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse pre-emulsion.
- High-Pressure Homogenization:
  - Subject the pre-emulsion to high-pressure homogenization at a specific pressure (e.g., 500-1500 bar) for a certain number of cycles (e.g., 3-5 cycles).
  - The temperature during homogenization should be maintained above the melting point of the solid lipid.
- · Cooling and NLC Formation:
  - Cool the resulting nanoemulsion in an ice bath or at room temperature to allow for the recrystallization of the lipid matrix and the formation of NLCs.
- Purification and Storage:
  - The NLC dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug or excess surfactant.



• For long-term storage, the NLC dispersion can be lyophilized.

### **Characterization of Dioleyl Adipate-Based NLCs**

- a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
- Dilute the NLC dispersion with purified water to an appropriate concentration.
- Analyze the sample using a dynamic light scattering (DLS) instrument to determine the mean particle size and PDI.
- Measure the zeta potential using the same instrument equipped with an electrode assembly to assess the surface charge of the nanoparticles.
- b) Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
- Separate the unentrapped drug from the NLC dispersion by ultracentrifugation or centrifugal filter devices.
- Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the EE and DL using the following equations:
  - EE (%) = [(Total amount of drug Amount of free drug) / Total amount of drug] x 100
  - DL (%) = [(Total amount of drug Amount of free drug) / Total weight of lipid and drug] x
     100

## **Quantitative Data Summary**



| Formul<br>ation | Drug           | Dioleyl<br>Adipat<br>e (%) | Particl<br>e Size<br>(nm) | PDI            | Zeta<br>Potenti<br>al (mV) | Entrap<br>ment<br>Efficie<br>ncy<br>(%) | Drug<br>Loadin<br>g (%) | Refere<br>nce |
|-----------------|----------------|----------------------------|---------------------------|----------------|----------------------------|-----------------------------------------|-------------------------|---------------|
| NLC             | Triptolid<br>e | 20                         | 132.4 ±<br>3.1            | 0.18 ±<br>0.03 | -25.6 ±<br>1.2             | 92.3 ±<br>2.5                           | 4.6 ±<br>0.1            |               |
| NLC             | Triptolid<br>e | 30                         | 145.8 ±<br>4.5            | 0.21 ±<br>0.04 | -28.9 ±<br>1.5             | 95.1 ±<br>1.9                           | 4.8 ±<br>0.2            |               |
| SLN             | Lornoxi<br>cam | 15                         | 215.7 ± 5.8               | 0.25 ±<br>0.05 | -18.4 ±<br>0.9             | 85.7 ±<br>3.1                           | 2.1 ±<br>0.1            |               |
| SLN             | Lornoxi<br>cam | 25                         | 240.1 ±<br>6.2            | 0.29 ±<br>0.06 | -21.2 ±                    | 89.4 ±<br>2.8                           | 2.2 ±<br>0.1            | -             |

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for the preparation and characterization of dioleyl adipate-based NLCs.





Click to download full resolution via product page

Caption: Mechanisms of drug release from **dioleyl adipate**-based nanocarriers.

 To cite this document: BenchChem. [Dioleyl Adipate as a Nanocarrier in Drug Delivery Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13741135#dioleyl-adipate-as-a-nanocarrier-in-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com